![molecular formula C14H14ClN3O B500940 1-(4-chlorophenyl)-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B500940.png)
1-(4-chlorophenyl)-3-[2-(pyridin-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and pyridinyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and pyridinyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C14H14ClN3O |
|---|---|
Molecular Weight |
275.73g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
InChI |
InChI=1S/C14H14ClN3O/c15-12-1-3-13(4-2-12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
InChI Key |
UYHKBFKPGOODMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


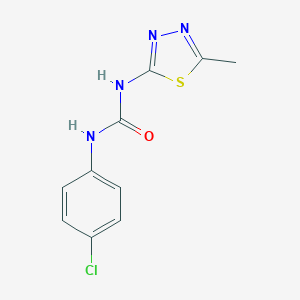
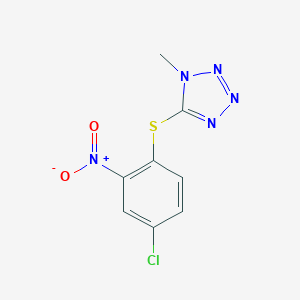
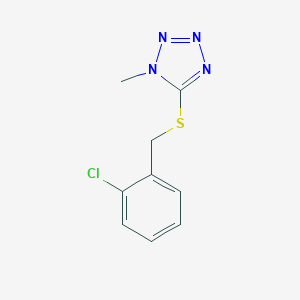
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole](/img/structure/B500861.png)
![2,3-bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline](/img/structure/B500864.png)
![2,3-Bis[(2-pyridinylsulfanyl)methyl]quinoxaline](/img/structure/B500865.png)
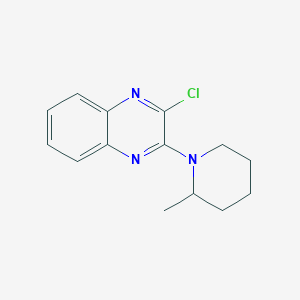
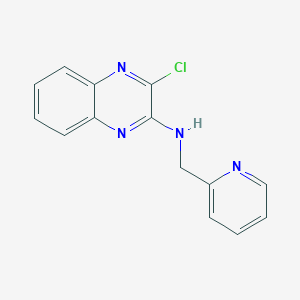
![4-Amino-1-({3-[(4-amino-1-pyridiniumyl)methyl]-2-quinoxalinyl}methyl)pyridinium](/img/structure/B500871.png)
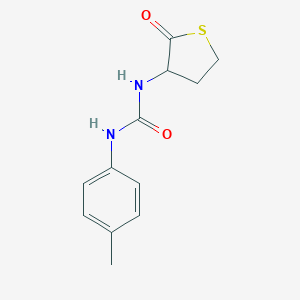
![Ethyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate](/img/structure/B500874.png)
![2-(4-Chlorophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B500875.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B500878.png)
![6-chloro-1-methyl-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B500880.png)
